Diethyl Methylphosphonate-13C

Description

BenchChem offers high-quality Diethyl Methylphosphonate-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl Methylphosphonate-13C including the price, delivery time, and more detailed information at info@benchchem.com.

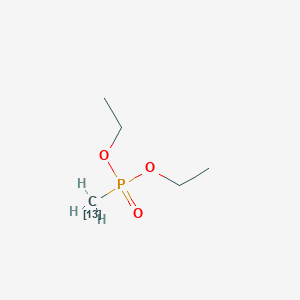

Structure

3D Structure

Properties

Molecular Formula |

C5H13O3P |

|---|---|

Molecular Weight |

153.12 g/mol |

IUPAC Name |

1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane |

InChI |

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1 |

InChI Key |

NYYLZXREFNYPKB-LBPDFUHNSA-N |

Isomeric SMILES |

CCOP(=O)([13CH3])OCC |

Canonical SMILES |

CCOP(=O)(C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl Methylphosphonate-13C CAS number 1342310-32-0

Topic: Diethyl Methylphosphonate-13C (CAS 1342310-32-0) Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Synthesis, Isotopic Analytics, and Application in Organophosphorus Research

Executive Summary

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound utilized primarily as a high-fidelity NMR internal standard and a metabolic tracer in the development of phosphonate-based pharmaceuticals. With the CAS number 1342310-32-0 , this compound features a Carbon-13 label at the methyl position directly bonded to the phosphorus atom (

This structural motif renders DEMP-13C an invaluable tool for studying carbon-phosphorus (C-P) bond stability , serving as a non-toxic simulant for G-series nerve agents in detection research, and elucidating reaction mechanisms in the synthesis of antiviral nucleotide analogues. This guide details the high-yield synthesis via the Michaelis-Arbuzov rearrangement, specific NMR coupling patterns arising from the

Chemical Identity & Physical Properties[1][2][3][4]

The introduction of the

| Property | Specification |

| Chemical Name | Diethyl (methyl- |

| CAS Number | 1342310-32-0 |

| Unlabeled CAS | 683-08-9 |

| Molecular Formula | C |

| Molecular Weight | 153.12 g/mol (approx.)[1][2] |

| Appearance | Colorless, hygroscopic liquid |

| Boiling Point | 194 °C (at 760 mmHg) |

| Density | 1.04 g/mL (at 25 °C) |

| Solubility | Soluble in water, ethanol, chloroform, DMSO |

| Isotopic Enrichment | Typically |

Synthesis: The Michaelis-Arbuzov Protocol

The most robust route for synthesizing DEMP-13C is the Michaelis-Arbuzov rearrangement . To maximize the utilization of the expensive isotopic precursor,

3.1. Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the

3.2. Synthesis Workflow Diagram

Figure 1: The Michaelis-Arbuzov rearrangement pathway for the synthesis of DEMP-13C.

3.3. Step-by-Step Protocol

-

Setup: Equip a dry 25 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Loading: Add Triethyl Phosphite (1.1 eq) to the flask.

-

Addition: Cool the flask to 0°C. Add

C-Methyl Iodide (1.0 eq) dropwise. The reaction is exothermic; control the temperature to prevent runaway. -

Reflux: Once addition is complete, heat the mixture gradually to 90–100°C. Maintain reflux for 4–6 hours. The evolution of ethyl iodide (byproduct) can be monitored.

-

Purification:

-

Remove excess triethyl phosphite and ethyl iodide via rotary evaporation.

-

Perform fractional vacuum distillation. DEMP-13C typically distills at ~85°C at 15 mmHg .

-

-

Validation: Confirm structure via

P NMR (singlet becomes a doublet due to

Analytical Specifications & NMR Logic

The primary utility of CAS 1342310-32-0 lies in its distinct NMR signature. The direct bond between Phosphorus-31 (spin 1/2, 100% abundance) and Carbon-13 (spin 1/2, enriched) creates a massive scalar coupling constant (

4.1. NMR Spectral Data[3][4][5][6]

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| ~30.0 ppm | Doublet (d) | P bonded to | ||

| ~12.0 ppm | Doublet (d) | P- | ||

| ~62.0 ppm | Doublet (d) | P-O-C H | ||

| ~16.5 ppm | Doublet (d) | P-O-CH |

4.2. Analytical Logic Diagram

Figure 2: NMR coupling logic demonstrating the self-validating spectral signature of DEMP-13C.

Applications in Research & Development

5.1. CWA Simulant & Detection

DEMP-13C is a structural analogue to Sarin (GB) and Soman (GD) but lacks the leaving group (fluorine) required for acetylcholinesterase inhibition.

-

Application: It is used to calibrate detection equipment (e.g., portable GC-MS or flame photometry detectors) where the

C label allows researchers to distinguish the simulant from background organic matter or natural abundance organophosphates in soil samples.

5.2. Metabolic Tracing

In drug development, phosphonate esters are often used as prodrugs (e.g., Tenofovir disoproxil).

-

Mechanism: The

C label on the methyl group is metabolically stable. Researchers use DEMP-13C to track the biodistribution of the phosphonate moiety and verify that the P-C bond resists hydrolysis in vivo, unlike the labile P-O-C bonds.

Safety & Handling

While less toxic than the nerve agents it simulates, DEMP-13C is an organophosphonate and must be handled with rigorous safety standards.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.

-

Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption (hygroscopic).

-

Decontamination: In case of spill, absorb with sand or vermiculite.[7][8] Neutralize surfaces with a dilute alkaline solution (e.g., 5% NaOH) to hydrolyze any residual esters, although the P-C bond will remain intact.

References

-

Sigma-Aldrich. Diethyl Methylphosphonate-13C Product Sheet. Accessed via Merck Millipore. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12685, Diethyl methylphosphonate. Retrieved from .

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

-

Organic Syntheses. Diisopropyl Methylphosphonate (Analogous Protocol). Coll. Vol. 4, p.325 (1963). Link

-

LGC Standards. Diethyl Methylphosphonate-13C Reference Material. Link

Sources

- 1. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 2. Diethyl Methylphosphonate-13C | LGC Standards [lgcstandards.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

Diethyl Methylphosphonate-13C molecular weight and formula

An In-Depth Technical Guide to Diethyl Methylphosphonate-13C

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl Methylphosphonate-13C, a stable isotope-labeled organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their experimental workflows. This document delves into the core physicochemical properties, synthesis, analytical characterization, and key applications of this versatile molecule, with a focus on providing practical, field-proven insights.

Core Physicochemical Properties

Isotopically labeled compounds are indispensable tools in modern scientific research. The incorporation of a stable isotope like Carbon-13 (¹³C) into a molecule provides a unique mass signature that allows for its unambiguous detection and quantification in complex biological matrices. Diethyl Methylphosphonate-13C, with a single ¹³C atom in the methyl group, serves as an ideal internal standard for mass spectrometry-based assays and as a tracer in metabolic studies.

The fundamental properties of Diethyl Methylphosphonate-13C are summarized below:

| Property | Value | Source |

| Chemical Name | Diethyl (methyl-¹³C)phosphonate | [1] |

| Synonyms | DEMP-¹³C, Diethoxymethylphosphine Oxide-¹³C | [2] |

| Molecular Formula | [¹³C]C₄H₁₃O₃P | [1] |

| Molecular Weight | 153.12 g/mol | Calculated |

| Exact Mass | 153.06358 g/mol | Calculated |

| CAS Number | 1342310-32-0 | [1] |

| Appearance | Colorless liquid | [3] |

Synthesis and Isotopic Labeling

The synthesis of Diethyl Methylphosphonate-13C involves the strategic incorporation of a ¹³C-labeled methyl group. A common synthetic route is the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.

The general principle of the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of Diethyl Methylphosphonate-13C, the synthesis would logically proceed by reacting triethyl phosphite with a ¹³C-labeled methyl halide, such as methyl-¹³C iodide.

Synthetic Workflow

The synthesis can be visualized as a two-step process:

-

Nucleophilic Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic ¹³C-labeled methyl iodide. This results in the formation of a phosphonium salt intermediate.

-

Arbuzov Rearrangement: The iodide ion then attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the final product, Diethyl Methylphosphonate-13C, and ethyl iodide as a byproduct.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized Diethyl Methylphosphonate-13C. A combination of spectroscopic and spectrometric techniques is typically employed.

Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the structure and the electronic environment of the hydrogen atoms. The spectrum of Diethyl Methylphosphonate would show a triplet for the methyl protons of the ethoxy groups and a quartet for the methylene protons. The methyl group attached to the phosphorus will appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon-13 NMR is particularly important for confirming the position of the isotopic label. The signal for the ¹³C-labeled methyl carbon will be significantly enhanced and will show a large one-bond coupling constant with the phosphorus-31 nucleus.[4]

-

³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance, confirming the presence of a single phosphorus environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment. The mass spectrum of Diethyl Methylphosphonate-13C will show a molecular ion peak at m/z 153, which is one mass unit higher than the unlabeled compound (m/z 152).[5][6] The relative intensities of the M+1 and M peaks can be used to calculate the percentage of ¹³C incorporation.

Applications in Research and Drug Development

The primary utility of Diethyl Methylphosphonate-13C lies in its application as an internal standard and a metabolic tracer.

Internal Standard for Quantitative Analysis

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate quantification of an analyte in a complex matrix. Diethyl Methylphosphonate-13C is an ideal internal standard for the quantification of unlabeled Diethyl Methylphosphonate or other structurally related phosphonates. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for separate detection.

Metabolic Tracer Studies

The ¹³C label allows researchers to trace the metabolic fate of the methylphosphonate moiety in biological systems. By administering Diethyl Methylphosphonate-13C to cells or organisms, scientists can use techniques like NMR or MS to identify and quantify its metabolites. This is particularly relevant in the development of phosphonate-based drugs, where understanding the metabolic stability and pathways is a critical aspect of preclinical studies.[7]

Mechanistic Studies of Enzyme Inhibition

Phosphonates are known to act as mimics of phosphate-containing substrates and can inhibit various enzymes.[7][8] Diethyl Methylphosphonate-13C can be used in mechanistic studies to investigate the interaction of phosphonates with their target enzymes. For example, ¹³C NMR can be used to probe the binding of the labeled inhibitor to the active site of an enzyme.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This section provides a generalized protocol for the use of Diethyl Methylphosphonate-13C as an internal standard for the quantification of a target analyte (e.g., unlabeled Diethyl Methylphosphonate) in a biological matrix.

Objective: To accurately quantify the concentration of the target analyte in plasma samples.

Materials:

-

Plasma samples

-

Target analyte standard solution

-

Diethyl Methylphosphonate-13C internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking known concentrations of the target analyte into a blank plasma matrix.

-

Prepare a working solution of the IS by diluting the stock solution with methanol/water (50:50, v/v) to a final concentration of, for example, 100 ng/mL.

-

-

Sample Preparation:

-

To 100 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Develop a suitable LC gradient to separate the analyte and IS from matrix components.

-

Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and the IS in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Diethyl Methylphosphonate-13C is a valuable tool for researchers in various scientific disciplines, particularly in the fields of drug metabolism, pharmacokinetics, and environmental analysis. Its well-defined physicochemical properties, coupled with the precision afforded by its isotopic label, make it an excellent choice for applications requiring high analytical accuracy and the ability to trace molecular pathways. This guide has provided a technical foundation for understanding and utilizing this important labeled compound in a research setting.

References

-

PubChem. Diethyl methylphosphonate. [Link]

-

YouTube. Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. [Link]

-

Royal Society of Chemistry. 1H- and 13C-NMR for - Rsc.org. [Link]

-

NIST WebBook. Diethyl methanephosphonate. [Link]

-

Organic Syntheses. diisopropyl methylphosphonate. [Link]

-

ResearchGate. STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. [Link]

-

NIST WebBook. Diethyl methanephosphonate. [Link]

- Google Patents.

-

Chemistry Stack Exchange. How can Diethyl Methylphosphonate be reduced into Diethyl Methylphosphonite?. [Link]

-

PMC. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

Sources

- 1. Diethyl Methylphosphonate-13C [sigmaaldrich.com]

- 2. Diethyl Methylphosphonate-13C | LGC Standards [lgcstandards.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl methanephosphonate [webbook.nist.gov]

- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Diethyl Methylphosphonate and Diethyl Methylphosphonate-13C for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl Methylphosphonate (DEMP) and its stable isotope-labeled counterpart, Diethyl Methylphosphonate-13C (DEMP-¹³C). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to effectively utilize these compounds in their work. We will delve into their core chemical distinctions, explore the profound impact of isotopic labeling in modern analytical and metabolic studies, and provide actionable experimental protocols.

Section 1: Fundamental Properties and Structural Distinctions

At their core, Diethyl Methylphosphonate and its ¹³C-labeled analog are chemically identical in terms of reactivity and physical behavior under most conditions.[1] The critical difference lies in the isotopic composition of the methyl group attached to the phosphorus atom.

Table 1: Comparative Physicochemical Properties

| Property | Diethyl Methylphosphonate (DEMP) | Diethyl Methylphosphonate-¹³C (DEMP-¹³C) |

| Molecular Formula | C₅H₁₃O₃P[2][3] | ¹³CC₄H₁₃O₃P[4] |

| Molecular Weight | 152.13 g/mol [2][3] | ~153.13 g/mol [5] |

| CAS Number | 683-08-9[2][3] | 1342310-32-0 |

| Appearance | Clear, colorless to pale yellow liquid[2] | Colorless liquid[3] |

| Boiling Point | 194 °C[2][6] | Not significantly different from DEMP |

| Density | 1.041 g/mL at 25 °C[2][6] | Not significantly different from DEMP |

| Refractive Index | n20/D 1.414[2] | Not significantly different from DEMP |

The single neutron difference in the ¹³C isotope imparts a mass difference of approximately 1 Dalton. While seemingly minor, this mass shift is the cornerstone of its utility in a host of advanced analytical applications.

Section 2: The Power of the Stable Isotope Label: Core Applications

The incorporation of a stable isotope like ¹³C into a molecule creates a powerful analytical tool without altering the compound's fundamental chemical properties.[7] This makes DEMP-¹³C invaluable in fields requiring precise quantification and metabolic tracking.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most significant application of DEMP-¹³C is as an internal standard for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS).[8][9] This technique is considered the gold standard for accurate quantification in complex matrices like biological fluids or environmental samples.[8]

The Causality Behind IDMS: The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (DEMP-¹³C) to a sample containing the unlabeled analyte of interest (DEMP) at the earliest stage of sample preparation.[10] Because the labeled and unlabeled compounds are chemically identical, they experience the same losses during extraction, purification, and analysis.[11] Any variations in sample handling or instrument response affect both compounds equally. By measuring the ratio of the mass spectrometric signal of the analyte to the internal standard, one can calculate the precise concentration of the analyte in the original sample, effectively nullifying the impact of experimental variability.[9][10]

Metabolic and Pharmacokinetic (ADME) Studies

In drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[12][13] Stable isotope labeling allows researchers to trace the fate of a drug or its metabolites within a biological system with high precision.[1][12] When DEMP-¹³C is introduced, its metabolic products will also carry the ¹³C label, allowing for their unambiguous identification and quantification by mass spectrometry, even at very low concentrations.[13] This is crucial for identifying metabolic pathways and potential toxic byproducts.[12]

Section 3: Analytical Methodologies for Differentiation and Quantification

The ability to distinguish between DEMP and DEMP-¹³C is fundamental to their application. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This makes it the ideal technique for differentiating between DEMP and DEMP-¹³C.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion of DEMP will appear at an m/z of 152, while DEMP-¹³C will present a molecular ion at m/z 153.[5][14] The fragmentation patterns will be nearly identical, but each fragment containing the labeled methyl group will be shifted by +1 m/z unit.[14]

Table 2: Expected Mass Spectrometry Fragments

| Compound | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| DEMP | 152 | 124, 110, 97, 82, 65[14] |

| DEMP-¹³C | 153 | 125, 110, 98, 82, 65 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The proton NMR spectra of DEMP and DEMP-¹³C will be very similar. However, the protons on the ¹³C-labeled methyl group will exhibit coupling to the ¹³C nucleus, resulting in a characteristic doublet for the methyl signal with a large coupling constant (J¹H–¹³C) of approximately 145 Hz.[15] This provides an unambiguous signature of the isotopic label.

-

¹³C NMR: In the ¹³C NMR spectrum of DEMP-¹³C, the signal corresponding to the labeled methyl carbon will be significantly enhanced due to its 100% abundance in that position, compared to the natural 1.1% abundance of ¹³C.

-

³¹P NMR: The phosphorus-31 NMR spectrum will also show coupling to the adjacent ¹³C nucleus in DEMP-¹³C, resulting in a doublet for the phosphorus signal, which would be a quartet in the unlabeled DEMP due to coupling with the three methyl protons.

Section 4: Experimental Protocol: Quantitative Analysis of DEMP in a Water Sample using ID-LC/MS

This protocol outlines a validated, self-validating system for the precise quantification of DEMP in a complex matrix, such as environmental water, using DEMP-¹³C as an internal standard.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of DEMP-¹³C in methanol at a certified concentration (e.g., 100 µg/mL). This will be the internal standard (IS) stock.

-

Prepare a series of calibration standards by spiking known, varying amounts of a certified DEMP standard solution into blank water. Each calibration standard must be spiked with a fixed amount of the DEMP-¹³C IS stock solution.

-

-

Sample Preparation:

-

Collect a precise volume of the water sample to be analyzed (e.g., 100 mL).

-

Add a precise volume of the DEMP-¹³C IS stock solution to the water sample. The key to the isotope dilution method is adding the standard at the very beginning.[10]

-

Perform a solid-phase extraction (SPE) to isolate and concentrate the analytes. Condition an appropriate SPE cartridge, load the spiked sample, wash away interferences, and elute the DEMP and DEMP-¹³C with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase (e.g., 1 mL).

-

-

LC/MS Analysis:

-

Instrumentation: Utilize a liquid chromatograph (LC) coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatography: Separate the analytes on a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The retention time for both DEMP and DEMP-¹³C should be identical.[16]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[9]

-

MRM Transition for DEMP: Monitor the transition from the precursor ion (m/z 152) to a specific product ion (e.g., m/z 124).

-

MRM Transition for DEMP-¹³C: Monitor the transition from the precursor ion (m/z 153) to its corresponding product ion (e.g., m/z 125).

-

-

-

Data Analysis and Quantification:

-

Integrate the chromatographic peak areas for both the DEMP and DEMP-¹³C MRM transitions in both the calibration standards and the unknown samples.

-

For the calibration standards, plot the ratio of the DEMP peak area to the DEMP-¹³C peak area against the known concentration of DEMP. This will generate a calibration curve.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of DEMP in the unknown sample by interpolating its peak area ratio on the calibration curve.[9]

-

This self-validating system ensures that any analyte loss during the extensive sample preparation process is accounted for, leading to highly accurate and reliable quantitative results.[8]

Section 5: Synthesis Considerations

The synthesis of unlabeled Diethyl Methylphosphonate is typically achieved via the Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with a methyl halide.[17][18]

For Diethyl Methylphosphonate-¹³C, the synthesis follows a similar pathway, but utilizes an isotopically labeled starting material, such as ¹³C-methyl iodide.[15] The availability of high-purity labeled reagents is crucial for producing a high-quality internal standard.

Conclusion

The distinction between Diethyl Methylphosphonate and its ¹³C-labeled analog is a prime example of how subtle atomic-level modifications can create powerful tools for scientific investigation. While chemically interchangeable for most practical purposes, the mass difference of DEMP-¹³C enables its use as a superior internal standard for highly accurate and precise quantification via isotope dilution mass spectrometry. This capability is indispensable in regulated environments such as drug development and environmental monitoring, where data integrity is paramount. Understanding the principles behind isotopic labeling and the analytical techniques used to exploit it empowers researchers to generate more reliable and defensible scientific data.

References

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Available from: [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Available from: [Link]

-

Isotopic Labeling Services for Drug Discovery - ResolveMass Laboratories Inc. Available from: [Link]

-

Cas 683-08-9,Diethyl methylphosphonate - LookChem. Available from: [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH. (2010, February 15). Available from: [Link]

-

Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15). Available from: [Link]

-

Isotopic labelling of drugs and nanoparticles - INIS-IAEA. (2021, March 15). Available from: [Link]

-

Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem - NIH. Available from: [Link]

-

STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Dr. Imre Blank's Homepage. Available from: [Link]

-

Synthesis of 13C- and 14C-labeled dinucleotide mRNA cap analogues for structural and biochemical studies - PMC. (2012, May 4). Available from: [Link]

-

diisopropyl methylphosphonate - Organic Syntheses Procedure. Available from: [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available from: [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethyl Methylphosphonate-13C | LGC Standards [lgcstandards.com]

- 5. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ジエチルメチルホスホナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. imreblank.ch [imreblank.ch]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 13C- and 14C-labeled dinucleotide mRNA cap analogues for structural and biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. organic-chemistry.org [organic-chemistry.org]

Safety data sheet SDS for Diethyl Methylphosphonate-13C

Title: Advanced Safety and Methodological Guide for Diethyl Methylphosphonate-13C (DEMP-13C)

Executive Summary

Diethyl methylphosphonate-13C (DEMP-13C) is a stable, isotopically labeled organophosphorus compound of critical importance to two distinct scientific domains: chemical defense and pharmaceutical development. In defense research, DEMP serves as a premier simulant for G-series chemical warfare agents (CWAs) like Sarin (GB), allowing researchers to evaluate barrier material permeation and decontamination efficacy without the lethal risks of actual nerve agents[1]. In drug development, DEMP-13C acts as an essential synthetic precursor and isotopic tracer for phosphonate-based antiviral and anticancer prodrugs, enabling high-resolution tracking of absorption, distribution, metabolism, and excretion (ADME) profiles[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond a standard Safety Data Sheet (SDS). This guide synthesizes the physicochemical causality behind DEMP-13C’s hazards with field-proven, self-validating protocols for its safe manipulation and analytical tracking.

Physicochemical Profiling & Hazard Causality

To handle DEMP-13C safely, one must understand the mechanistic divergence between this simulant and the lethal agents it mimics. Sarin possesses a highly labile phosphorus-fluorine (P-F) bond that rapidly phosphorylates the catalytic serine residue in acetylcholinesterase (AChE), causing irreversible enzyme inhibition and lethal cholinergic crisis.

DEMP replaces this fluoride leaving group with an ethoxy group. The resulting P-O-CH2CH3 linkage is highly stable against nucleophilic attack under physiological conditions, rendering DEMP incapable of AChE inhibition[3]. However, the phosphorus center retains significant electrophilicity, and the molecule is highly lipophilic. This allows DEMP to penetrate and disrupt lipid bilayers in the epidermis and mucosal membranes, causing localized inflammation and irritation[4].

Consequently, DEMP is classified under the Globally Harmonized System (GHS) as a Category 2 Skin and Eye Irritant (H315, H319) and a Category 3 Specific Target Organ Toxicant for single exposure (STOT SE 3, H335) targeting the respiratory tract[5].

Table 1: Physicochemical and Hazard Profile of DEMP-13C

| Parameter | Value / Classification | Causality / Implication |

| CAS Number | 1342310-32-0 (13C Labeled)[6] | Unique identifier for the isotopically labeled variant. |

| Molecular Weight | 153.12 g/mol | Slightly higher than unlabeled DEMP (152.13 g/mol )[7] due to the 13C isotope. |

| Boiling Point | 194 °C[7] | Low volatility at room temperature, but forms hazardous vapors if heated. |

| Flash Point | 75 °C (Closed Cup)[7] | Combustible liquid (Category 4). Requires storage away from ignition sources. |

| Primary Hazards | H315, H319, H335[5] | Causes skin/eye irritation and respiratory tract irritation via mucosal interaction. |

Engineering Controls & Self-Validating Handling Protocols

Safety in the laboratory is not achieved through passive compliance, but through self-validating systems—protocols where the success of one step inherently verifies the safety of the next.

Self-Validating Setup Protocol:

-

Airflow Verification: Before opening the DEMP-13C container, verify the Class II fume hood face velocity is ≥ 100 fpm. Validation: Use a digital anemometer or a simple tissue paper test at the sash to visually confirm negative pressure.

-

PPE Selection: Don double nitrile gloves, splash-proof safety goggles, and a lab coat. Causality: Nitrile provides a temporary barrier against lipophilic organophosphonates, but double-gloving ensures that if the outer layer is breached, the inner layer remains intact while the outer is discarded.

-

Respirator Readiness: Maintain an ABEK-rated respirator on standby. Causality: ABEK filters are specifically designed to trap organic vapors and acidic gases, neutralizing the STOT SE 3 respiratory hazard[7].

-

Dispensing: Utilize gas-tight syringes for all transfers. Validation: A closed-system transfer inherently prevents aerosolization, validating atmospheric containment.

Workflow for safe handling and emergency response for DEMP-13C.

Experimental Methodology: 13C-NMR Tracing of Photocatalytic Degradation

Because DEMP is a recognized simulant for CWA permeation and degradation[1], researchers frequently evaluate its breakdown using advanced oxidation processes (AOPs).

The Causality of Isotopic Choice: Why use DEMP-13C instead of standard 31P-NMR? While 31P-NMR tracks the phosphorus center, the 13C label on the methyl group (P-13CH3) provides unambiguous resolution of the carbon-phosphorus (C-P) bond cleavage. This cleavage is the rate-limiting step in the complete environmental mineralization of organophosphonates[8].

Step-by-Step Degradation Assay:

-

Matrix Preparation: Suspend 1.0 mg/mL of titanium dioxide (TiO2) nanoparticles in 18 MΩ·cm ultrapure water within a quartz photoreactor.

-

Simulant Spiking: Inject DEMP-13C to achieve a final concentration of 5.0 mM. Seal the reactor with a PTFE septum. Validation: The sealed septum prevents the loss of volatile intermediates, ensuring mass balance integrity.

-

Photocatalysis: Irradiate the suspension using a 254 nm UV source under continuous magnetic stirring (500 rpm) to generate hydroxyl radicals (•OH)[9].

-

Sampling & Quenching: At intervals (0, 30, 60, 120 min), extract 1.0 mL aliquots using a gas-tight syringe. Immediately centrifuge at 12,000 x g for 5 minutes. Causality: Centrifugation pellets the TiO2, effectively quenching the photocatalytic reaction by removing the catalyst from the optical path.

-

NMR Acquisition: Transfer 600 µL of the clarified supernatant to a 5 mm NMR tube. Add 60 µL of Deuterium Oxide (D2O). Validation: The D2O provides a deuterium lock signal, which self-validates the magnetic field stability of the spectrometer during the long acquisition times required for 13C-NMR.

-

Analysis: Quantify the decay of the DEMP-13C peak and the emergence of downstream metabolites: ethyl methylphosphonate-13C (EMP-13C) and methylphosphonic acid-13C (MPA-13C)[9].

Degradation pathway of DEMP-13C into methylphosphonic acid and mineralized products.

References

Sources

- 1. cdc.gov [cdc.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Team:Bielefeld-CeBiTec/Chemicals - 2021.igem.org [2021.igem.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.fr [fishersci.fr]

- 6. clearsynth.com [clearsynth.com]

- 7. 甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Diethyl Methylphosphonate-13C chemical precursors and synthesis pathways

Diethyl Methylphosphonate- C (DEMP- C): Precursor Synthesis, Mechanistic Pathways, and Analytical Characterization

Executive Summary

Diethyl methylphosphonate (DEMP) is a pentavalent organophosphorus compound that serves as a fundamental building block in the synthesis of agrochemicals, phosphonated prodrugs, and as a critical surrogate marker for Chemical Weapons Convention (CWC) verification[1]. The stable isotope-labeled variant, Diethyl Methylphosphonate-

Chemical Precursors and the Michaelis-Arbuzov Mechanism

The synthesis of DEMP-

The Precursors

-

Triethyl Phosphite (

) : A trivalent phosphorus (P(III)) compound acting as a potent nucleophile. -

C-Methyl Iodide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : The electron-rich lone pair on the trivalent phosphorus atom of triethyl phosphite attacks the electrophilic

C carbon of -

Dealkylation : The displaced iodide anion (

) attacks one of the electrophilic ethoxy carbon atoms of the intermediate. This cleaves the carbon-oxygen bond, collapsing the intermediate into the thermodynamically stable pentavalent P(V) phosphoryl core (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Figure 1: Michaelis-Arbuzov mechanistic pathway for the synthesis of DEMP-13C.

Experimental Protocol: Synthesis of DEMP- C

Causality in Experimental Design

Standard Arbuzov reactions typically employ a vast excess of the alkyl halide to drive the reaction to completion[1]. However, in isotopic synthesis,

Furthermore,

Quantitative Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio | 1.1 : 1.0 ( | Inverted stoichiometry maximizes conversion of the expensive |

| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier of the Arbuzov rearrangement[1]. |

| Time | 24 Hours | Ensures complete consumption of the limiting isotopic reagent[1]. |

| Vessel Type | Sealed Pressure Tube | Prevents volatilization and loss of |

| Atmosphere | Anhydrous Nitrogen ( | Prevents competitive hydrolysis of triethyl phosphite. |

Step-by-Step Methodology

-

Reagent Preparation : Dry triethyl phosphite over activated 4Å molecular sieves for 24 hours prior to use to eliminate trace moisture.

-

Vessel Loading : In a nitrogen-purged glovebox, add

C-methyl iodide (1.0 eq, limiting reagent) to a 12 mL heavy-walled Q-Tube equipped with a magnetic stir bar. -

Controlled Addition : Chill the vessel to 0–5 °C using an ice bath. Slowly add triethyl phosphite (1.1 eq) dropwise. Self-Validation Check: The initial nucleophilic attack is exothermic; maintaining a low temperature prevents premature pressure buildup.

-

Thermal Activation : Seal the pressure tube tightly with a Teflon-lined cap. Transfer the vessel to a heating block set to 80 °C and stir vigorously for 24 hours[1].

-

In-Process Validation : Cool a small aliquot and analyze via

P NMR. The reaction is complete when the phosphite signal (~138 ppm) is entirely replaced by the phosphonate signal (~30 ppm). -

Purification : Transfer the crude mixture to a short-path vacuum distillation apparatus. Evaporate the highly volatile ethyl iodide byproduct and any unreacted triethyl phosphite under reduced pressure to yield DEMP-

C as a colorless oil[1].

Figure 2: Step-by-step experimental workflow for DEMP-13C synthesis and isolation.

Analytical Validation and Data Presentation

Rigorous analytical characterization is required to confirm both the structural integrity and the isotopic enrichment of DEMP-

Because the

NMR Chemical Shifts for DEMP- C

| Nucleus | Chemical Shift ( | Multiplicity & Coupling Constants (Hz) | Assignment |

| 29.85 | Singlet | P(V) Phosphonate core[3] | |

| 11.77 | Doublet, | ||

| 61.41 | Doublet, | Ethoxy | |

| 16.44 | Doublet of doublets, | Ethoxy | |

| 1.46 | Doublet of doublets, | ||

| 4.09 | Multiplet | Ethoxy | |

| 1.33 | Triplet, | Ethoxy |

Note: Mass Spectrometry (GC-MS) will show a molecular ion peak

Applications in Drug Development

The P–C bond is highly resistant to enzymatic hydrolysis (unlike the P–O bond in phosphate esters), making phosphonates excellent bioisosteres for phosphates in drug design[2]. DEMP-

References

-

Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis SciELO URL:[Link]

-

Michaelis–Arbuzov reaction Grokipedia URL:[Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction MDPI URL:[Link]

Technical Guide: Applications of 13C-Labeled Organophosphonates in Research

Executive Summary

This technical guide addresses the synthesis, characterization, and biological application of

Part 1: Structural Dynamics & NMR Characterization

The defining feature of

The Diagnostic Signature: J-Coupling

In NMR spectroscopy, the magnitude of the coupling constant (

| Coupling Type | Bond Description | Typical Value Range (Hz) | Diagnostic Utility |

| Direct C-P bond | 130 – 180 Hz | Confirmation of phosphonate formation (vs. phosphate ester). | |

| Geminal (C-C-P) | 4 – 20 Hz | Determination of substitution patterns at the | |

| Vicinal (C-C-C-P) | 4 – 18 Hz | Stereochemical analysis (Karplus relationship dependence). |

Spin System Visualization

The following diagram illustrates the spin interaction network utilized in triple-resonance NMR experiments (e.g., H-C-P correlation) to validate the labeled scaffold.

Figure 1: Heteronuclear spin system showing the dominant

Part 2: Synthetic Pathways (The Michaelis-Arbuzov Protocol)

The most robust method for introducing a

Mechanism and Causality

The reaction proceeds via an

-

Why use

C-Alkyl Halides? They are commercially available precursors that allow the label to be placed precisely at the P-C bond interface, maximizing the NMR signal intensity ( -

Critical Control Point: The reaction requires high heat (typically >120°C) to drive the dealkylation step.[3] However, volatile

C-halides (e.g.,

Standard Operating Procedure (SOP)

Objective: Synthesis of Diethyl [1-

-

Reagents:

-

Triethyl phosphite (

): 1.2 equivalents (Excess ensures complete consumption of the expensive label). -

[

C]Methyl Iodide (

-

-

Setup:

-

Flame-dried Schlenk flask equipped with a reflux condenser and

inlet.

-

-

Procedure:

-

Step A: Cool

to 0°C to minimize exothermic volatility upon addition. -

Step B: Add

CH -

Step C: Gradually heat to 100-120°C. The evolution of ethyl iodide (byproduct) indicates reaction progress.

-

Step D: Maintain temperature for 4 hours.

-

Step E: Remove excess

via vacuum distillation.

-

-

Validation:

Figure 2: The Michaelis-Arbuzov pathway for generating the C-P bond using isotopically enriched precursors.

Part 3: Biological Applications & Metabolic Flux Analysis (MFA)[8]

Stability: The C-P vs. C-O-P Advantage

In drug development, the primary failure mode for phosphate-based drugs (e.g., nucleotide analogs) is rapid hydrolysis by alkaline phosphatases.

-

Phosphates (C-O-P): Labile. Half-life in plasma is often minutes.

-

Phosphonates (C-P): Stable. The C-P bond is resistant to hydrolytic cleavage, allowing the molecule to penetrate cells and act as a "Trojan horse" or transition state inhibitor.

Protocol: 13C-Phosphonate Tracing

This protocol describes using a

Experimental Workflow:

-

Cell Culture: Seed HeLa or HEK293 cells in 6-well plates (

cells/well). -

Pulse: Replace media with physiological buffer containing 100

M -

Incubation: Time points at 0, 1, 4, and 24 hours.

-

Quench & Extraction:

-

Wash cells 3x with ice-cold PBS (removes extracellular tracer).

-

Add 80% MeOH (-80°C) to lyse cells and quench metabolism.

-

Scrape and centrifuge (14,000 x g, 10 min).

-

-

Analysis (LC-MS/MS or NMR):

-

NMR: Resuspend dried extract in

. Look for the specific -

MS: Track the Mass Shift (

).

-

Figure 3: Workflow for metabolic tracing using stable isotope-labeled phosphonates.

Case Study: Transition State Analogs

Phosphonates are tetrahedral, mimicking the transition state of ester hydrolysis. By labeling the phosphonate carbon with

-

Observation: As the inhibitor binds to the protein, the

C signal broadens and shifts (Chemical Shift Perturbation) due to the change in correlation time (

References

-

Michaelis-Arbuzov Reaction Fundamentals

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews.

-

NMR Coupling Constants in Organophosphorus Compounds

- Kalinowitz, et al. (2025). NMR Coupling Constants - Chemical Instrumentation Facility.

-

Biological Stability of C-P Bonds

- Quinn, J. P., et al. (2007). New ways to break an old bond: the bacterial carbon-phosphorus hydrolases. Environmental Microbiology.

-

13C Metabolic Flux Analysis

- Antoniewicz, M. R. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.

-

Phosphon

- Pradere, U., et al. (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. jeol.com [jeol.com]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

A Researcher's Guide to Determining the Solubility of Diethyl Methylphosphonate-13C in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of Diethyl Methylphosphonate-13C (DEMP-13C) in various organic solvents. In the absence of specific published quantitative data for this isotopically labeled compound, this guide leverages the known physicochemical properties of its unlabeled analogue, Diethyl Methylphosphonate (DEMP), as a baseline. The core of this document is a detailed, field-proven experimental protocol based on the isothermal shake-flask method, enabling researchers to generate reliable and reproducible solubility data in their own laboratory settings. This guide explains the causality behind experimental choices, outlines a self-validating system for data integrity, and is grounded in authoritative references.

Introduction: The Significance of Solubility Data for Diethyl Methylphosphonate-13C

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound. Such labeled compounds are invaluable tools in various research applications, including as internal standards in mass spectrometry-based quantitative analysis, for tracing metabolic pathways, and in mechanistic studies of chemical reactions. For any of these applications, a thorough understanding of the compound's solubility in relevant organic solvents is a critical prerequisite.

Solubility data dictates the choice of solvents for:

-

Reaction Media: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification Processes: Selecting appropriate solvents for techniques like chromatography and crystallization.

-

Formulation Development: Creating stable solutions of known concentrations for assays and product development.

-

Analytical Method Development: Preparing stock solutions and calibration standards for techniques such as HPLC and GC.

This guide provides the necessary theoretical background and practical, step-by-step instructions to empower researchers to determine the solubility of DEMP-13C in their specific solvents of interest.

Physicochemical Profile: Diethyl Methylphosphonate as a Proxy

Table 1: Physicochemical Properties of Diethyl Methylphosphonate (DEMP)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃O₃P | |

| Molecular Weight | 152.13 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Density | 1.041 g/mL at 25 °C | [3] |

| Boiling Point | 194 °C | [3] |

| Flash Point | 75 °C (167 °F) - closed cup | |

| Refractive Index | n20/D 1.414 | [3] |

| Qualitative Solubility | Miscible with water; Slightly soluble in chloroform and methanol. | [2][3][4] |

| Stability | Hygroscopic | [2][3] |

The "like dissolves like" principle is a foundational concept in predicting solubility.[5] DEMP, with its polar phosphoryl group (P=O) and ester linkages, alongside nonpolar ethyl and methyl groups, exhibits an intermediate polarity. This structure suggests it will have some degree of solubility in a range of solvents. Its miscibility with water indicates the dominance of the polar phosphoryl group in aqueous environments.[3][6] Its slight solubility in less polar solvents like chloroform highlights the influence of the alkyl groups.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To generate precise and accurate solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7][8] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Rationale for Method Selection

The shake-flask method is chosen for its gold-standard status in solubility determination, as referenced in standards like ASTM E1148.[9][10] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solute and the solvent, which is the definition of a saturated solution. This approach is superior to kinetic solubility measurements, which can often overestimate solubility, as it allows sufficient time for the dissolution process to complete.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol

This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24h and 48h), you can confirm that equilibrium has been reached when the measured concentrations are consistent within the analytical error of your chosen method.

Materials and Equipment:

-

Diethyl Methylphosphonate-13C (solute)

-

High-purity organic solvents (e.g., HPLC grade)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials for analysis

-

Quantitative analytical instrument (e.g., GC-FID, LC-MS)

Procedure:

-

Preparation of the Slurry:

-

To a series of glass vials, add a measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of DEMP-13C to each vial. "Excess" means adding enough compound so that a visible amount of undissolved liquid remains at the end of the experiment. Since DEMP-13C is a liquid, start by adding approximately 5-10% of the solvent volume (e.g., 100-200 µL for 2 mL of solvent) and add more if it completely dissolves.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

-

-

Phase Separation (Critical Step):

-

After the equilibration period, visually confirm that excess undissolved DEMP-13C is still present.

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved material to settle.

-

To ensure complete removal of undissolved micro-droplets, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the undissolved layer.

-

Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the clear filtrate into a clean autosampler vial for analysis. This filtration step is crucial to remove any remaining undissolved particles.

-

-

Quantification:

-

Prepare a series of accurate calibration standards of DEMP-13C in the same solvent used for the solubility test.

-

Analyze the filtered, saturated solution using a validated analytical method (e.g., GC-FID or LC-MS). If the concentration is above the linear range of the calibration curve, perform and record an accurate volumetric dilution of the filtrate before analysis.

-

Determine the concentration of DEMP-13C in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility, accounting for any dilutions made.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

-

Factors Influencing Solubility

The solubility of DEMP-13C will be governed by several key factors:

-

Solvent Polarity: As predicted by the "like dissolves like" principle, solubility will be highest in solvents with similar polarity.[11] Polar aprotic solvents like DMSO or acetonitrile may be effective due to their ability to interact with the polar phosphoryl group.[12] Less polar solvents like toluene or hexane are expected to show lower solubility.

-

Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process.[13] For most liquid-liquid systems, solubility increases with temperature, but this is not universal and must be determined experimentally.

-

Presence of Impurities: The purity of both the DEMP-13C and the solvent can significantly impact solubility measurements. Use high-purity materials to ensure accurate results.

Safety and Handling

While specific toxicity data for DEMP-13C is not available, the unlabeled Diethyl Methylphosphonate provides a basis for safe handling procedures.

-

Hazards: DEMP is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is a combustible liquid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes. Keep away from strong oxidizing agents and strong bases.[6]

-

Storage: DEMP is hygroscopic.[2][3] Store in a tightly closed container in a cool, dry place, under an inert atmosphere if possible.

Conclusion

This guide provides the essential scientific framework and a detailed, actionable protocol for researchers to determine the solubility of Diethyl Methylphosphonate-13C in organic solvents. By following the isothermal shake-flask method, scientists can generate the reliable, quantitative data necessary for advancing their research in drug development and other chemical sciences. Adherence to the principles of equilibrium, careful phase separation, and accurate quantification will ensure the integrity of the results.

References

-

LookChem. (n.d.). Cas 683-08-9, Diethyl methylphosphonate. Retrieved from [Link]

-

ASTM International. (2008). E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

OECD. (2002). SIDS Initial Assessment Report for Dimethyl Phosphonate. Retrieved from [Link]

-

Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

ASTM International. (2002). E1148-02 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Diethyl methylphosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12958, Dimethyl methylphosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12685, Diethyl methylphosphonate. Retrieved from [Link]

-

Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

-

Lund University Publications. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Cengage. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl methanephosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

-

LookChem. (2024). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link]

-

Haz-Map. (n.d.). Diethyl ((diethanolamino)methyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]

Sources

- 1. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]

- 4. Diethyl methylphosphonate manufacturers and suppliers in india [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl methylphosphonate(683-08-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. img.antpedia.com [img.antpedia.com]

- 10. img.antpedia.com [img.antpedia.com]

- 11. education.com [education.com]

- 12. Dimethyl sulfoxide: the universal solvent for industry and science - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Isotopic Enrichment Levels of Diethyl Methylphosphonate-13C

Executive Summary

Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound primarily utilized as a non-toxic simulant for G-series nerve agents (e.g., Sarin, Soman) and V-series agents (e.g., VX) in detection and decontamination research. Its core value lies in the isotopic enrichment level of the methyl-carbon bond (

High isotopic enrichment is critical for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) applications, where it serves as an internal standard or a metabolic tracer. This guide details the technical specifications, synthesis pathways, and self-validating protocols for quantifying the isotopic enrichment of DEMP-13C.

Chemical & Isotopic Specifications

The utility of DEMP-13C is defined by its isotopic purity. Unlike chemical purity (absence of side products), isotopic enrichment refers to the fraction of specific atoms that are

Table 1: Technical Specifications of DEMP-13C

| Property | Specification | Notes |

| Chemical Formula | Label is on the P-methyl group.[1] | |

| Molecular Weight | 153.13 g/mol | +1 Da shift vs. natural DEMP (152.13). |

| Isotopic Enrichment | ≥ 99 atom % | Industry standard for tracer studies. |

| Chemical Purity | ≥ 98% (GC/NMR) | Crucial to avoid ghost peaks in |

| Appearance | Colorless Liquid | Hygroscopic; store under inert gas. |

| CAS Number | 1342310-32-0 | Specific to the |

The "99% Rule" in Application

For metabolic flux analysis or degradation studies, an enrichment level of <99% introduces kinetic ambiguity. In

Synthesis & Enrichment Assurance

The synthesis of DEMP-13C relies on the Michaelis-Arbuzov reaction , a fundamental pathway in organophosphorus chemistry.[2][3] To ensure high isotopic enrichment, the reaction utilizes Methyl Iodide-13C (

Mechanism of Isotope Transfer

-

Nucleophilic Attack: The lone pair on the phosphorus of Triethyl Phosphite attacks the electrophilic

of Methyl Iodide-13C. -

Intermediate Formation: A triethoxy(methyl-13C)phosphonium iodide intermediate is formed.

-

Dealkylation: The iodide anion attacks one of the ethyl groups via

, displacing the phosphonate ester and yielding Ethyl Iodide as a byproduct.

This pathway is preferred because the C-P bond formation is irreversible under these conditions, preventing isotopic scrambling.

Diagram 1: Michaelis-Arbuzov Synthesis Pathway

Caption: The Michaelis-Arbuzov pathway ensures the

Protocol: Analytical Verification of Enrichment

Trusting the Certificate of Analysis (CoA) is standard, but verifying enrichment is a requirement for rigorous GLP studies. The following protocol uses Proton (

The Self-Validating NMR Protocol

Theory:

The methyl protons attached to a

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 10 mg of DEMP-13C in 600 µL of

. -

Ensure the solvent is dry to prevent hydrolysis to mono-ethyl esters.

-

-

Acquisition:

-

Run a standard

NMR (min. 400 MHz). -

Crucial: Do not use

decoupling during acquisition.

-

-

Signal Analysis (The P-Methyl Region ~1.5 ppm):

-

-Labeled Species: You will see a large doublet (due to

-

-Unlabeled Species: You will look for a central doublet (split only by

-

-Labeled Species: You will see a large doublet (due to

-

Calculation:

-

Integrate the area of the

satellites ( -

Integrate the area of the central

impurity peaks ( -

Enrichment % =

-

Self-Validation Check:

If the calculated enrichment is <98%, check for solvent peaks overlapping the region. The symmetry of the

Diagram 2: Analytical Decision Matrix

Caption: Workflow to verify isotopic enrichment using 1H NMR satellite integration, ensuring material meets the >99% threshold.

Applications in Research & Development

Chemical Warfare Agent (CWA) Simulants

DEMP-13C is structurally analogous to Sarin (GB) and VX but lacks the leaving group (fluorine or thiol) required for acetylcholinesterase inhibition.

-

Application: Researchers use DEMP-13C to test decontamination foams. The

label allows for rapid monitoring of the P-C bond cleavage via NMR without interference from the complex organic matrix of the foam [1].

Metabolic Flux Analysis

In drug development, phosphonate esters are often used as prodrugs.

-

Application: Tracking the hydrolysis of the ethyl esters to the free phosphonic acid in plasma. The

label provides a distinct chemical shift in

References

-

National Institute of Standards and Technology (NIST). (n.d.). Diethyl methanephosphonate Mass Spectrum. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for Diethyl Methylphosphonate-13C (DEMP-13C)

Executive Summary

Diethyl methylphosphonate (DEMP) is a highly versatile organophosphorus compound utilized extensively as a surrogate for chemical warfare agents (CWAs) like Sarin, as well as an intermediate in the synthesis of agrochemicals and flame retardants[1]. In high-precision analytical chemistry, environmental monitoring, and pharmacokinetic profiling, the stable isotope-labeled analog, Diethyl Methylphosphonate-13C (DEMP-13C) , serves as an indispensable internal standard[2]. This whitepaper details the physicochemical properties, synthesis pathways, and self-validating analytical protocols associated with DEMP-13C.

Thermodynamic & Volumetric Properties: The Isotope Effect

Understanding the exact physical properties of DEMP-13C is critical for robust method development, particularly in gas chromatography (GC) and volumetric standard preparation.

Boiling Point Dynamics

The boiling point of unlabeled DEMP is well-established at 194 °C[3]. The substitution of a standard carbon-12 atom with a carbon-13 atom at the methyl position (CAS: 1342310-32-0) does not significantly alter the molecule's electron distribution or dipole moment. Consequently, intermolecular forces—primarily dipole-dipole interactions from the phosphoryl (P=O) bond and London dispersion forces—remain virtually identical. The isotopic shift in boiling point is thermodynamically negligible (<0.05 °C), allowing researchers to confidently use 194 °C as the boiling point for DEMP-13C during GC thermal gradient programming.

Density Scaling Causality

Unlike boiling point, the density of an isotopically labeled compound diverges predictably from its unlabeled counterpart. Density (

-

Unlabeled DEMP (MW = 152.13 g/mol ) has a density of 1.041 g/mL at 25 °C[3].

-

DEMP-13C (MW = 153.12 g/mol )[4] exhibits a mass increase factor of 1.0065.

-

Calculated Density:

at 25 °C.

This slight increase must be accounted for when performing high-precision volumetric dispensing; otherwise, systematic concentration errors will propagate through the calibration curves.

Table 1: Comparative Physicochemical Data

| Property | Unlabeled DEMP | DEMP-13C |

| CAS Number | 683-08-9 | 1342310-32-0 |

| Molecular Formula | C₅H₁₃O₃P | C₄(¹³C)H₁₃O₃P |

| Molecular Weight | 152.13 g/mol | 153.12 g/mol |

| Boiling Point | 194 °C | ~194 °C |

| Density (at 25 °C) | 1.041 g/mL | 1.048 g/mL (Calculated) |

| Refractive Index | 1.414 | 1.414 |

Synthesis & Structural Validation

DEMP-13C is typically synthesized via the Michaelis-Arbuzov reaction , a cornerstone of organophosphorus chemistry.

Causality of Experimental Choice: The Arbuzov reaction is explicitly chosen over other alkylation methods because it provides near-quantitative yields and ensures that the ¹³C label is exclusively localized to the P-CH₃ group. This site-specific labeling prevents isotopic scrambling, which is critical for generating predictable fragmentation patterns in mass spectrometry.

Figure 1: Michaelis-Arbuzov reaction pathway for the synthesis of DEMP-13C.

Self-Validating Analytical Protocols

Why ¹³C over Deuterium (D₃)?

In GC-MS/MS and LC-MS/MS workflows, deuterium-labeled standards (e.g., DEMP-d₃) can exhibit slight chromatographic retention time shifts due to the "deuterium isotope effect." Because C-D bonds are shorter and less polarizable than C-H bonds, they alter the molecule's partition coefficient. The ¹³C label eliminates this chromatographic shift, ensuring perfect co-elution with the target analyte and perfectly compensating for matrix-induced ion suppression.

Protocol: Trace Analysis of DEMP in Environmental Matrices

This protocol is designed as a self-validating system . By spiking DEMP-13C directly into the raw matrix prior to solvent extraction, the labeled standard undergoes the exact same partitioning, degradation, and ion-suppression effects as the native DEMP. When the GC-MS/MS calculates the ratio of the unlabeled peak area to the labeled peak area, the extraction efficiency factor mathematically cancels out, yielding an absolute native concentration regardless of matrix complexity.

Step-by-Step Methodology:

-

Matrix Equilibration: Weigh 10.0 g of the environmental sample (e.g., soil) into a centrifuge tube. Spike with 50 µL of a 1.0 µg/mL DEMP-13C working solution. Validation Step: Allow 30 minutes for the standard to partition into the matrix, mimicking the native analyte's binding state.

-

Solvent Extraction: Add 10.0 mL of dichloromethane (DCM). Agitate via ultrasonication for 15 minutes. Causality: DCM is selected for its excellent solvation power for organophosphonates and its high volatility, which prevents thermal degradation of the analyte during subsequent concentration.

-

Phase Separation & Concentration: Centrifuge at 4000 rpm for 10 minutes. Extract the organic layer and concentrate under a gentle stream of ultra-high-purity nitrogen to a final volume of 1.0 mL.

-

GC-MS/MS Acquisition: Inject 1.0 µL into the GC-MS/MS.

-

Unlabeled DEMP MRM Transitions: m/z 152

124, 109 -

DEMP-13C MRM Transitions: m/z 153

125, 110

-

-

Data Processing: Quantify the native DEMP concentration using the peak area ratio of (m/z 152 / m/z 153) plotted against a multi-point calibration curve.

Figure 2: Self-validating extraction and GC-MS/MS analytical workflow using DEMP-13C.

References

-

ChemicalBook. "Diethyl methylphosphonate(683-08-9)". 5

-

Otto Kemi. "Diethyl methylphosphonate, 97%". 3

-

Sigma-Aldrich. "Diethyl Methylphosphonate-13C | 1342310-32-0".

-

Clearsynth. "2921-13-3 Categorised Product List". 4

-

Chem-Impex. "Diethyl methylphosphonate". 1

-

LGC Standards. "Diethyl Methylphosphonate-13C". 2

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl Methylphosphonate-13C | LGC Standards [lgcstandards.com]

- 3. Diethyl methylphosphonate, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Diethyl methylphosphonate(683-08-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Protocol for using Diethyl Methylphosphonate-13C as an NMR internal standard

Application Note: Diethyl P-[ C]Methylphosphonate (DEMP- C) as a High-Fidelity NMR Internal Standard

Executive Summary

This guide details the protocol for utilizing Diethyl P-[

Strategic Rationale & Technical Specifications

Why DEMP- C?

In complex metabolomics or pharmaceutical formulations, the "singlet" region (0 ppm TMS) is often crowded or volatile. DEMP-

-

Spectral Distinctness: The P-CH

signal appears in the high-field region (~10-12 ppm), typically devoid of signals from complex drug molecules. -

Self-Validation: The large

coupling splits the -

Dual-Nuclei Referencing: It serves as a simultaneous reference for both

C and

Chemical & Physical Properties

| Property | Specification | Notes |

| Compound Name | Diethyl P-[ | |

| CAS Number | 683-08-9 (unlabeled parent) | |

| Formula | ||

| Molecular Weight | ~153.1 g/mol | +1 Da due to |

| Solubility | CDCl | Highly versatile |

| Stability | High | Resistant to hydrolysis at neutral pH |

NMR Spectral Characteristics (in CDCl )

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| 12.5 ppm | Doublet (d) | P- | ||

| 16.3 ppm | Doublet (d) | -OCH | ||

| 62.0 ppm | Doublet (d) | -OC H | ||

| 30.0 ppm | Multiplet | - | P=O Center |

Experimental Protocols

Materials & Safety

-

Standard: Diethyl P-[

C]Methylphosphonate (>99% isotopic enrichment recommended). -

Solvent: Deuterated solvent of choice (e.g., CDCl

with 0.03% TMS for secondary referencing). -

Safety: DEMP is an organophosphonate. While less toxic than nerve agents it mimics, it is a skin and eye irritant. Handle in a fume hood.

Sample Preparation (Gravimetric Method)

For qNMR, precision weighing is the single most critical step.

-

Equilibrate: Allow the standard and analyte to reach room temperature.

-

Weighing (Analyte): Weigh approximately 10-20 mg of analyte into a clean vial. Record mass to

mg ( -

Weighing (Standard): Add DEMP-

C to the same vial to achieve a 1:1 molar ratio (approximate). Record the added mass precisely (-

Note: A 1:1 molar ratio ensures comparable signal-to-noise (S/N) ratios, minimizing integration errors.

-

-

Solvation: Add 0.6 mL of deuterated solvent. Cap and vortex until fully dissolved.

-

Transfer: Transfer to a 5mm NMR tube. Ensure a solvent height of at least 4.5 cm to prevent magnetic susceptibility distortions at the coil edges.

Instrument Configuration (The "How")

Experiment A: Quantitative

C NMR (Inverse Gated Decoupling)

Standard proton decoupling (

-

Pulse Sequence: zgig (Bruker) / Nucdec (Varian/Agilent) - Inverse Gated Decoupling.

-

Mechanism:[1] The decoupler is OFF during the relaxation delay (

) to suppress NOE buildup and ON during acquisition (

-

-

Relaxation Delay (

): -

Pulse Angle:

(Maximize signal per scan). -

Spectral Width: -5 ppm to 220 ppm.

-

Scans (ns): Minimum 64 (due to lower sensitivity of

C, even with enrichment).

Experiment B: The "Singlet" Mode (Triple Resonance - Advanced)

If your spectrometer has a third channel (probe supports

-

Setup: Tune channel 1 to

C, channel 2 to -

Result: The DEMP-

C doublet at 12.5 ppm collapses into a sharp singlet . -

Benefit: Doubles the signal height (S/N increase) and simplifies integration.

Workflow Visualization

The following diagram illustrates the logical flow for validating and acquiring qNMR data using DEMP-

Caption: Figure 1: Step-by-step logic flow for qNMR acquisition using DEMP-

Data Analysis & Calculation

Handling the Doublet

Unlike TMS (singlet), DEMP-

-

Integration: You must integrate both legs of the doublet.

-

Calculation: The sum of the integrals of the two doublet peaks represents the total molar content of the methyl carbon.

Purity Equation

Where:

Troubleshooting & Validation

| Issue | Possible Cause | Corrective Action |

| Doublet legs unequal height | Poor phasing or off-resonance effects. | Manually re-phase (0th and 1st order). Ensure carrier frequency is centered. |

| Splitting | Incorrect standard or severe pH effect. | Verify compound identity. Check solution pH (phosphonates are stable, but shifts can drift). |

| Broad Lines | Poor Shimming or paramagnetic impurities. | Re-shim (Z1, Z2, X, Y). Filter solution to remove particulates. |

| Low S/N | Insufficient relaxation delay ( | Increase |

References

-

BenchChem. Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. (Accessed 2024).[7] Link

-

Jeol Ltd. Let's try doing quantitative NMR | Applications Notes. (Accessed 2024).[7] Link

-

Sigma-Aldrich (Merck). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. (Accessed 2024).[7] Link

-

National Institute of Standards and Technology (NIST). Diethyl methanephosphonate Mass Spectrum and Properties. (Accessed 2024).[7] Link

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[7] Link